Superior FAAH Inhibitory Potency of 7-Azaspiro[3.5]nonane Core Compared to Other Spirocyclic Scaffolds
The 7-azaspiro[3.5]nonane core, from which 7-azaspiro[3.5]nonan-2-one is directly derived, was identified as one of two lead scaffolds for FAAH inhibition. It demonstrated a kinact/Ki potency value greater than 1500 M⁻¹s⁻¹, which clearly distinguished it from other spirocyclic cores evaluated in the same study [1].
| Evidence Dimension | FAAH inhibitory potency (kinact/Ki) |
|---|---|
| Target Compound Data | kinact/Ki > 1500 M⁻¹s⁻¹ |
| Comparator Or Baseline | Other spirocyclic cores evaluated in the study (unspecified, but shown to be less potent) |
| Quantified Difference | The 7-azaspiro[3.5]nonane core exhibited a kinact/Ki value >1500 M⁻¹s⁻¹, which was superior to other spirocyclic cores tested. |
| Conditions | In vitro FAAH enzyme inhibition assay using human FAAH. |
Why This Matters
This high potency is a critical selection criterion for medicinal chemists developing FAAH inhibitors for pain or CNS disorders, ensuring the chosen scaffold provides a strong starting point for lead optimization.
- [1] Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters, 21(21), 6538-6544. https://doi.org/10.1016/j.bmcl.2011.08.055 View Source
